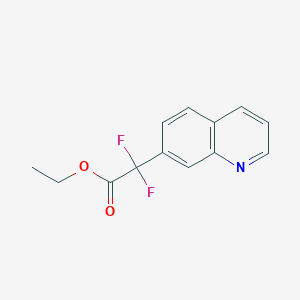
Ethyl 2,2-difluoro-2-(quinolin-7-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-difluoro-2-(quinolin-7-yl)acetate is a fluorinated quinoline derivative The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-2-(quinolin-7-yl)acetate typically involves the reaction of quinoline derivatives with fluorinated reagents. One common method is the nucleophilic substitution of fluorine atoms on a quinoline precursor. This can be achieved through cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(quinolin-7-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Ethyl 2,2-difluoro-2-(quinolin-7-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential antimicrobial and antineoplastic properties, it is investigated for use in drug development.
Industry: The compound is used in the development of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-2-(quinolin-7-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolines: These compounds also contain fluorine atoms and exhibit similar biological activities.
Quinoline N-oxides: These are oxidized derivatives of quinoline with distinct chemical properties.
Tetrahydroquinolines: Reduced forms of quinoline that have different reactivity and biological activity.
Uniqueness
Ethyl 2,2-difluoro-2-(quinolin-7-yl)acetate is unique due to the specific positioning of the fluorine atoms, which enhances its biological activity and provides unique chemical properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H11F2NO2 |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-quinolin-7-ylacetate |
InChI |
InChI=1S/C13H11F2NO2/c1-2-18-12(17)13(14,15)10-6-5-9-4-3-7-16-11(9)8-10/h3-8H,2H2,1H3 |
InChI Key |
YQCKWPMZQIULBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC2=C(C=CC=N2)C=C1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















